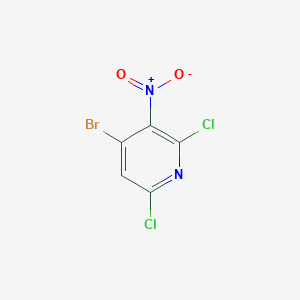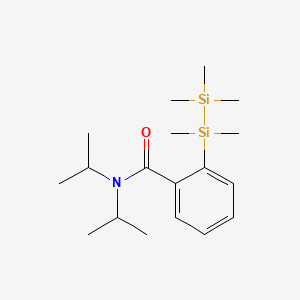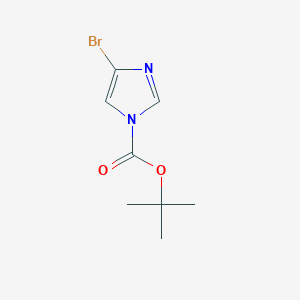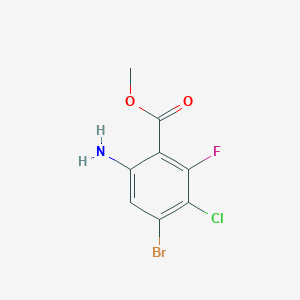
4-Bromo-2,6-dichloro-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-dichloro-3-nitropyridine is a heterocyclic compound with the molecular formula C5HBrCl2N2O2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dichloro-3-nitropyridine typically involves the nitration of 2,6-dichloropyridine followed by bromination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The resulting 2,6-dichloro-3-nitropyridine is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,6-dichloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The bromine and chlorine atoms can participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of 4-substituted-2,6-dichloro-3-nitropyridine derivatives.
Reduction: Formation of 4-bromo-2,6-dichloro-3-aminopyridine.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Applications De Recherche Scientifique
4-Bromo-2,6-dichloro-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,6-dichloro-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-3-nitropyridine: Lacks the bromine atom but shares similar reactivity and applications.
4-Amino-2,6-dichloro-3-nitropyridine: Contains an amino group instead of a bromine atom, leading to different chemical properties and applications.
4-Bromo-2,6-dichloropyridine: Lacks the nitro group, resulting in different reactivity patterns.
Uniqueness
4-Bromo-2,6-dichloro-3-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
4-bromo-2,6-dichloro-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSCYZTVDCGTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)
![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)




